molecular formula C10H9ClO2 B3024767 3-(4-Chlorophenyl)-2-methylacrylic acid CAS No. 1202-60-4

3-(4-Chlorophenyl)-2-methylacrylic acid

Cat. No.: B3024767
CAS No.: 1202-60-4
M. Wt: 196.63 g/mol
InChI Key: NOJHKAVGUZWMPV-SREVYHEPSA-N
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Description

3-(4-Chlorophenyl)-2-methylacrylic Acid (CAS 1202-60-4) is a cinnamic acid derivative supplied as a high-purity compound for research applications. The compound has a molecular formula of C 10 H 9 ClO 2 and a molecular weight of 196.63 g/mol . The single-crystal X-ray structure reveals that the molecules form centrosymmetric dimers in the solid state through intermolecular O—H···O hydrogen bonding . These dimers are further interconnected via C—H···O bonds and additional intermolecular interactions, including π–π stacking between the aromatic rings with a centroid-centroid distance of 4.0202(17) Å . Cinnamic acid derivatives are recognized as important intermediates in organic and medicinal chemistry . They are key metabolic building blocks in the production of lignins for higher plants and are investigated for various biological activities . As a member of this compound class, this compound serves as a versatile synthetic intermediate for further chemical exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1202-60-4

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6-

InChI Key

NOJHKAVGUZWMPV-SREVYHEPSA-N

SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)O

Other CAS No.

1202-60-4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthesis of 3-(4-Chlorophenyl)-2-methylacrylic Acid

The construction of the this compound scaffold primarily relies on carbon-carbon bond-forming reactions that assemble the acrylic acid moiety onto the chlorophenyl ring.

The Knoevenagel condensation is a well-established and widely utilized method for synthesizing this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In a typical procedure, 4-chlorobenzaldehyde (B46862) is reacted with methylmalonic acid in the presence of a basic catalyst. nih.gov

A specific application of this pathway, known as the Doebner modification, employs pyridine (B92270) as the solvent and often a secondary amine like piperidine (B6355638) as the catalyst. wikipedia.orgnih.gov In this modification, the condensation is accompanied by decarboxylation when a substituted malonic acid is used. wikipedia.org The reaction proceeds by condensing 4-chlorobenzaldehyde with methylmalonic acid, catalyzed by piperidine in a pyridine solution. nih.gov

Table 1: Reactants and Conditions for Knoevenagel Condensation
Reactant/ReagentRoleMolar Equivalent/Solvent
4-ChlorobenzaldehydeCarbonyl Compound1.0
Methylmalonic AcidActive Methylene Compound2.0
PiperidineCatalyst2.0
PyridineSolventN/A
Based on the procedure described by Muhammad et al. nih.gov

The efficiency of the Knoevenagel condensation for producing this compound is highly dependent on the reaction conditions. In one reported synthesis, a mixture of 4-chlorobenzaldehyde, methylmalonic acid, and piperidine in pyridine was heated on a steam bath for 24 hours. nih.gov After workup, which involved acidification with hydrochloric acid and recrystallization from ethanol, the final product was obtained with a high yield of 89%. nih.gov

Further optimization can be explored by modifying several parameters. The choice of catalyst is crucial; while weakly basic amines like piperidine are common, other catalysts have been investigated for Knoevenagel-type reactions, including copper metal surfaces for base-free conditions and various heteropolyacid catalysts. wikipedia.orgrsc.orgresearchgate.net The solvent system, reaction temperature, and reaction time also play significant roles in maximizing yield and minimizing side product formation.

Beyond the Knoevenagel condensation, other synthetic strategies can be envisioned for the preparation of this compound. One potential alternative route involves a two-step process beginning with an aldol (B89426) condensation. In this approach, 4-chlorobenzaldehyde could be reacted with propionaldehyde (B47417) to synthesize the intermediate aldehyde, 3-(4-chlorophenyl)-2-methylpropenal. google.com This unsaturated aldehyde could subsequently be oxidized using standard reagents (e.g., potassium permanganate, chromic acid) to yield the desired carboxylic acid.

Stereoselective Synthesis and Isomer Separation (E/Z Isomers)

The double bond in this compound allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. Knoevenagel condensations can sometimes result in a mixture of both isomers, though the more thermodynamically stable isomer often predominates. wikipedia.org

The separation of E/Z isomers, when a mixture is formed, is a critical step for obtaining pure compounds. Several techniques can be employed for this purpose. Methods such as column chromatography and fractional crystallization are common strategies for separating geometric isomers. researchgate.netrsc.org A particularly effective chemical method involves the selective acidification of a mixture of the isomer salts. researchgate.net Due to potential differences in the pKa values or crystal packing of the E and Z isomers, careful and controlled acidification of their sodium salt solution can lead to the preferential precipitation of one isomer over the other, enabling their separation. researchgate.net

While separation methods are effective, stereoselective synthesis aims to directly produce a single desired isomer. This can be achieved by carefully selecting catalysts and reaction conditions that favor the formation of one geometric isomer over the other, although specific stereoselective methods for the title compound are not extensively detailed in the literature. nsf.gov

Synthesis of Structurally Related Analogs and Derivatives

The synthetic framework used for this compound can be readily adapted to produce a variety of structurally related analogs, particularly those with different halogen substitutions on the phenyl ring.

The synthesis of halogenated analogs is typically achieved by substituting the starting benzaldehyde (B42025) with an appropriately halogenated version. For instance, 3-(4-Bromophenyl)-2-methylacrylic acid has been synthesized using a procedure analogous to that for the 4-chloro derivative, starting from 4-bromobenzaldehyde (B125591) and methylmalonic acid. nih.gov

Similarly, the synthesis of 3-(3-Chlorophenyl)-2-methylacrylic acid can be accomplished by employing 3-chlorobenzaldehyde (B42229) as the starting material in the Knoevenagel condensation with methylmalonic acid. The core reaction mechanism and conditions remain consistent, demonstrating the versatility of this synthetic pathway for accessing a range of halogenated phenyl-substituted acrylic acids.

Table 2: Synthesis of Halogenated Analogs via Knoevenagel Condensation
Target CompoundStarting Aryl AldehydeOther Key Reagent
This compound4-ChlorobenzaldehydeMethylmalonic Acid
3-(4-Bromophenyl)-2-methylacrylic acid4-BromobenzaldehydeMethylmalonic Acid
3-(3-Chlorophenyl)-2-methylacrylic acid3-ChlorobenzaldehydeMethylmalonic Acid

Alkyl and Other Substituent Modifications on the Acrylic Acid Backbone

Modifications to the acrylic acid backbone of this compound, particularly at the carboxylic acid moiety, are fundamental synthetic transformations. Esterification is a common strategy to enhance the lipophilicity of the parent compound.

One direct approach involves the reaction of the corresponding acid with an alcohol in the presence of an acid catalyst. A more specific modification pathway starts from a related precursor, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. This compound can be transformed into various derivatives. For instance, saponification of this model ester yields the corresponding carboxylic acid. rsc.org This acid can then be re-esterified with different alkyl groups.

Further modifications can be achieved through reactions at the hydroxyl group of the precursor before creating the acrylic acid double bond, such as transformation into a trichloroacetimidate (B1259523) or acetate (B1210297) by reacting with trichloroacetonitrile (B146778) or acetic anhydride, respectively. rsc.org These intermediates can then react with C-active nucleophiles to introduce new substituents, demonstrating the potential for creating a wide array of derivatives with modified backbones. rsc.org

Table 1: Examples of Backbone Modifications and Intermediates

Derivative Type Synthetic Method Precursor Reagents Ref
Carboxylic Acid Saponification Methyl ester Base (e.g., NaOH) rsc.org
Trichloroacetimidate Reaction with nitrile Hydroxy-ester Trichloroacetonitrile rsc.org
Acetate Acetylation Hydroxy-ester Acetic anhydride rsc.org
C-Substituted Propanoates C-C bond formation Trichloroacetimidate/Acetate C-active nucleophiles, TMSOTf rsc.org

Synthesis of Organometallic Complexes (e.g., Organotin(IV) Carboxylates)

The carboxylic acid group of this compound is an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes. Among these, organotin(IV) carboxylates have been a subject of significant synthetic interest. nih.govresearchgate.net The synthesis of these complexes generally involves the reaction of the carboxylic acid with an organotin(IV) oxide or halide.

A typical procedure involves reacting this compound with a diorganotin(IV) oxide, such as dibutyltin(IV) oxide, or a triorganotin(IV) hydroxide (B78521) or chloride. The reaction is often carried out in a solvent like toluene (B28343) or benzene (B151609), with azeotropic removal of water to drive the reaction to completion.

For instance, the synthesis of triorganotin 2-(p-chlorophenyl)-3-methylbutyrates, a structurally similar system, has been achieved by reacting the carboxylic acid with various triorganotin compounds. researchgate.net This suggests that a similar methodology can be applied to this compound to produce a range of triorganotin derivatives with varying alkyl or aryl substituents on the tin atom (e.g., methyl, butyl, phenyl). researchgate.net Spectroscopic analyses confirm the coordination of the carboxylate group to the tin center, often resulting in five-coordinated structures in the solid state. researchgate.net

Table 2: General Synthesis of Organotin(IV) Carboxylates

Organotin Reagent Type General Formula Resulting Complex Structure Coordination (Solid State) Ref
Diorganotin(IV) Oxide R₂SnO [R₂Sn(O₂CR')₂]n or cyclic Polymeric or Dimeric nih.govresearchgate.net
Triorganotin(IV) Hydroxide R₃SnOH R₃Sn(O₂CR') Monomeric or Polymeric researchgate.net
Triorganotin(IV) Chloride R₃SnCl R₃Sn(O₂CR') Monomeric or Polymeric researchgate.net

Synthesis of Amide Derivatives and Other Functionalized Conjugates

The conversion of the carboxylic acid functionality into an amide is a widely employed strategy to generate derivatives with diverse biological and chemical properties. sphinxsai.comzenodo.org The synthesis of amides from this compound can be accomplished through several standard coupling methods.

A common approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. iajpr.com One method is to convert the carboxylic acid into a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then treated with the desired amine in the presence of a base to yield the amide. google.com

Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective. rsc.org For example, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides have been synthesized by the reaction of the corresponding acid with amines via the DCC coupling method. rsc.org Another route is the azide (B81097) coupling method, where the acid is converted to an acid hydrazide and then to an azide, which subsequently reacts with amines. rsc.org These methods allow for the conjugation of the acid with a wide range of amines, including simple alkylamines, anilines, and amino acid esters, to produce a variety of functionalized conjugates. rsc.orgsphinxsai.com

Table 3: Common Methods for Amide Synthesis

Method Activating Agent Key Intermediate Amine Substrate Examples Ref
Acid Chloride Formation Thionyl Chloride (SOCl₂) / Oxalyl Chloride Acyl Chloride Alkylamines, Arylamines zenodo.orggoogle.com
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC) O-acylisourea Amines, Amino Acid Esters rsc.org
Azide Coupling - Acyl Azide Amines rsc.org
PNT Activation Phosphonitrilic Chloride Trimer (PNT) Activated Ester Anilines iajpr.com

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For 3-(4-Chlorophenyl)-2-methylacrylic acid, this technique has been crucial in determining its molecular conformation, stereochemistry, and the supramolecular structures it forms in the solid state.

The precise measurement of intramolecular parameters through X-ray diffraction allows for a detailed understanding of the molecule's electronic structure. nih.gov In the crystal structure of the title compound, the carbon-carbon single bonds (C—C) are found to be in the range of 1.467 (3) to 1.503 (4) Å, while the carbon-carbon double bond (C=C) has a length of 1.341 (3) Å. nih.gov The carboxylic acid group exhibits delocalization, with the two carbon-oxygen bond lengths being distinct but indicative of resonance; the C=O double bond is 1.231 (3) Å and the C—O single bond is 1.310 (3) Å. nih.gov These values are typical for a carboxylic acid group involved in hydrogen bonding.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
Cl1—C81.734 (3)
O1—C11.310 (3)
O2—C11.231 (3)
C1—C21.480 (3)
C2—C31.503 (4)
C2—C41.341 (3)
C4—C51.467 (3)

Table 2: Selected Bond Angles for this compound

AtomsAngle (°)
O2—C1—O1122.3 (2)
O2—C1—C2121.5 (2)
O1—C1—C2116.2 (2)
C4—C2—C1119.5 (2)
C4—C2—C3123.6 (2)
C1—C2—C3116.9 (2)
C2—C4—C5130.5 (2)
C10—C5—C6118.1 (2)

The crystal packing of this compound is a result of a combination of strong and weak intermolecular interactions, which assemble the individual molecules into a stable, three-dimensional supramolecular architecture. nih.gov

Hydrogen bonding is the dominant force in the crystal packing of this compound. The most significant interaction is the classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. nih.gov Additionally, weaker C—H⋯O interactions contribute to the stability of the crystal lattice. One such interaction involves a hydrogen atom from the benzene (B151609) ring and a carbonyl oxygen atom of an adjacent molecule, linking the primary structural motifs together. nih.gov Another C—H⋯O interaction is observed between a methyl C-H group and the aromatic ring. nih.gov

Table 3: Hydrogen Bond Geometry (Å, °)

D—H···AD—HH···AD···AD—H···A (°)
O1—H1···O2i0.88 (4)1.76 (4)2.636 (3)173 (4)
C9—H9···O2ii0.932.573.458 (3)159

Symmetry codes: (i) -x-1, -y+1, -z; (ii) x+1, y, z+1.

The strong O—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers, a very common and stable supramolecular synthon for carboxylic acids. nih.gov This interaction can be described using graph-set notation as an R²₂(8) ring motif, where two molecules are linked by two hydrogen bonds, forming a ring containing eight atoms. nih.gov These dimeric units serve as the primary building blocks of the crystal structure. nih.gov Furthermore, the C—H⋯O interactions result in the formation of five-membered rings, further stabilizing the packed structure. nih.gov

Analysis of Crystal Packing and Supramolecular Architectures

C–H⋯π Interactions

The geometric parameters of this interaction have been defined through single-crystal X-ray diffraction studies. nih.govresearchgate.net These parameters are crucial for understanding the nature and strength of such non-covalent interactions.

Donor–H···AcceptorDistance (Å) H···CgDistance (Å) D···CgAngle (°) D–H···Cg
C3–H3A···Cg2.843.638 (3)141

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the carboxylic acid proton, the vinyl proton, the aromatic protons, and the methyl protons. The anticipated chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups, such as the electron-withdrawing carboxylic acid and chlorophenyl groups.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
-COOH~12.0Singlet (broad)1H
Vinyl-H~7.7Singlet1H
Aromatic-H (ortho to C=C)~7.5Doublet2H
Aromatic-H (ortho to Cl)~7.4Doublet2H
Methyl (-CH₃)~2.1Singlet3H

Note: Predicted data based on analogous structures. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and hybridization state. The spectrum of this compound is expected to display ten distinct signals, corresponding to each carbon atom in the unique environments of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the lowest field (highest ppm value).

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxyl (-COOH)~172
Vinyl-C (attached to phenyl)~142
Aromatic-C (attached to Cl)~136
Aromatic-C (ipso, attached to C=C)~133
Aromatic-C (ortho to C=C)~130
Aromatic-C (ortho to Cl)~129
Vinyl-C (attached to -COOH)~128
Methyl (-CH₃)~15

Note: Predicted data based on analogous structures. The exact chemical shifts may vary based on the solvent and experimental conditions.

Derivatives of this compound, particularly organotin(IV) complexes formed by the reaction of the carboxylic acid with organotin compounds, can be effectively characterized using other NMR techniques. nih.govresearchgate.net For these complexes, ¹¹⁹Sn NMR spectroscopy is highly informative. The ¹¹⁹Sn chemical shift (δ) is very sensitive to the coordination number and the geometry of the tin atom.

Generally, an increase in the coordination number at the tin center from four to five, six, or seven results in a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance. This allows for the differentiation between tetrahedral (four-coordinate), trigonal bipyramidal or square pyramidal (five-coordinate), and octahedral (six-coordinate) geometries in the organotin carboxylate complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include a broad O–H stretch from the carboxylic acid group, a strong C=O stretch, a C=C stretch from the acrylic moiety, and various C–H and C–Cl stretching and bending vibrations. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3200–2500 (broad)
Aromatic C-HStretching3100–3000
Aliphatic C-HStretching3000–2850
Carbonyl C=OStretching~1700
Alkene C=CStretching~1640
Aromatic C=CStretching1600–1450
Aromatic C-ClStretching~1090

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, the molecular formula is C₁₀H₉ClO₂. nih.gov HRMS can measure the mass of the molecular ion with sufficient accuracy (typically to within 5 ppm) to distinguish this formula from other possible combinations of atoms that might have the same nominal mass.

The theoretical exact mass of the [M]+ ion for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O) is calculated to be 196.0291. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula. For instance, the closely related compound (E)-methyl 3-(4-chlorophenyl)acrylate has a calculated value for [M]+ of 196.0291 and a found value of 196.0290, demonstrating the typical accuracy of the technique. rsc.org

Chemical Reactivity and Reaction Mechanism Elucidation

Reaction Pathways and Chemical Transformations of 3-(4-Chlorophenyl)-2-methylacrylic Acid

This compound is a derivative of cinnamic acid and possesses several reactive sites that allow for a variety of chemical transformations. The primary reaction pathways involve the carboxylic acid group, the activated carbon-carbon double bond, and the substituted phenyl ring.

The synthesis of the compound itself represents a key chemical transformation. It is commonly prepared via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde (B46862) and methylmalonic acid, using a base such as piperidine (B6355638) in a pyridine (B92270) solution as a catalyst. nih.govresearchgate.net This reaction proceeds through a nucleophilic addition to the aldehyde followed by a dehydration (elimination) step to form the characteristic α,β-unsaturated carboxylic acid structure. nih.govresearchgate.net

The principal reactive centers of the molecule are:

The Carboxylic Acid Group (-COOH): This functional group can undergo typical reactions of carboxylic acids, including deprotonation to form a carboxylate salt, esterification with alcohols, and amidation with amines to form the corresponding esters and amides. rsc.org It can also participate in complexation with metal ions, acting as a ligand. nih.govresearchgate.net

The α,β-Unsaturated System (C=C-C=O): The carbon-carbon double bond is activated by the adjacent electron-withdrawing carboxyl group, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. researchgate.net

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the two existing substituents: the chloro group and the 2-methylacrylic acid moiety. uci.edumasterorganicchemistry.com

These reactive sites allow for the targeted synthesis of a wide range of derivatives, enabling the modification of the molecule's physical, chemical, and biological properties.

Investigation of Underlying Reaction Mechanisms

The chemical behavior of this compound is significantly influenced by nucleophilic addition and subsequent elimination reactions. These pathways are fundamental to both its synthesis and its reactivity towards nucleophiles.

Knoevenagel Condensation: The synthesis of the title compound from 4-chlorobenzaldehyde and methylmalonic acid is a classic example of this mechanism. The process is initiated by the deprotonation of methylmalonic acid by a base (e.g., piperidine) to form a nucleophilic carbanion. This carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final, more stable, conjugated product. nih.govresearchgate.net

Michael Addition: The conjugated system in this compound makes the β-carbon (the carbon atom of the double bond furthest from the carboxyl group) electrophilic and thus susceptible to attack by nucleophiles. researchgate.net This 1,4-nucleophilic addition, or Michael addition, involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated. The reactivity in such additions is influenced by the nature of the nucleophile and the electronic properties of the acrylic acid derivative. Studies on related acrylic and methacrylic acids show that they can react with biological nucleophiles like glutathione (B108866) via this mechanism. researchgate.net

Further substitution on the 4-chlorophenyl ring of the molecule occurs via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The rate and position of the incoming electrophile are dictated by the electronic effects of the two substituents already present: the chlorine atom and the 2-methylacrylic acid group.

Chloro Group (-Cl): Chlorine is an ortho, para-directing group due to its ability to donate lone-pair electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) when attack occurs at these positions. However, due to its high electronegativity, it is also an inductively withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). uci.edu

2-Methylacrylic Acid Group (-C(CH₃)=CHCOOH): This group is strongly electron-withdrawing due to the combined inductive and resonance effects of the carboxylic acid function conjugated with the double bond. Consequently, it is a deactivating group and directs incoming electrophiles to the meta position. uci.edumasterorganicchemistry.com

The positions ortho to the chlorine (C3 and C5) are also meta to the acrylic acid group. The position meta to the chlorine (C2) is ortho to the acrylic acid group. Given that both substituents are deactivating, forcing conditions would likely be required for any EAS reaction to proceed. The directing effects are conflicting, but typically the positions meta to the deactivating acrylic acid group (and ortho to the chloro group) would be the most likely sites for substitution, as this avoids placing positive charge adjacent to the electron-withdrawing group in the arenium ion intermediate.

The carboxylic acid moiety is a versatile functional handle for creating a variety of derivatives.

Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the nucleophilic alcohol. google.com

Reactant (Alcohol)Product (Ester)CatalystGeneral Conditions
MethanolMethyl 3-(4-chlorophenyl)-2-methylacrylateH₂SO₄Reflux in excess alcohol
EthanolEthyl 3-(4-chlorophenyl)-2-methylacrylateH₂SO₄Reflux in excess alcohol
2-Hydroxyethyl methacrylate (B99206)2-((3-(4-chlorophenyl)-2-methylacryloyl)oxy)ethyl methacrylateDCC/DMAPRoom temperature in organic solvent

Amidation: Amides can be synthesized from the carboxylic acid, typically through a two-step process involving the initial conversion of the acid to a more reactive acyl halide (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine. google.com Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Reactant (Amine)Product (Amide)Reagent/Method
AnilineN-phenyl-3-(4-chlorophenyl)-2-methylacrylamide1. SOCl₂ 2. Aniline
DimethylamineN,N-dimethyl-3-(4-chlorophenyl)-2-methylacrylamideDCC/DMAP
3-DimethylaminopropylamineN-(3-(dimethylamino)propyl)-3-(4-chlorophenyl)-2-methylacrylamideEnzymatic (e.g., Lipase)

Complexation: The carboxylate anion of this compound, formed by deprotonation, can act as a ligand to coordinate with various metal ions, forming metal complexes. Research has shown that cinnamic acid derivatives readily form complexes with tin. nih.govresearchgate.net In these complexes, the carboxylate group can coordinate to the metal center in a monodentate or bidentate fashion, leading to the formation of diverse supramolecular structures.

Reactant (Metal Source)Product TypePotential Coordination Mode
Diorganotin(IV) oxidesDiorganotin(IV) dicarboxylateBidentate bridging
Triorganotin(IV) hydroxidesTriorganotin(IV) carboxylateMonodentate or bidentate

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule at the electronic level. nih.govphyschemres.org

Electronic Structure Analysis (e.g., HOMO/LUMO Energies and Orbitals)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For molecules structurally similar to 3-(4-Chlorophenyl)-2-methylacrylic acid, such as (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, DFT calculations have shown that the HOMO is typically localized on the chlorophenyl ring, while the LUMO is distributed across the molecule, indicating an intramolecular charge transfer from the chlorophenyl ring upon electronic excitation. nih.gov A similar distribution would be expected for this compound. The energy gap and related quantum chemical descriptors like electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govscienceopen.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov

In studies of related chlorophenyl derivatives, the MEP analysis consistently shows the most negative potential (red or yellow regions) localized around the electronegative oxygen atoms of the carbonyl or carboxyl group. nih.govresearchgate.net Conversely, the positive potential (blue regions) is typically found around the hydrogen atoms. scienceopen.com For this compound, the MEP map would be expected to highlight the carboxyl oxygen atoms as the primary sites for electrophilic interaction and potential hydrogen bonding. nih.govresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand a molecule's vibrational modes and to aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov DFT methods, such as B3LYP, are commonly used to compute harmonic vibrational frequencies. nih.govmaterialsciencejournal.org The calculated frequencies are often scaled by a specific factor (e.g., 0.96) to correct for anharmonicity and methodological approximations, improving the correlation with experimental data. nih.gov

The assignment of vibrational modes is typically performed using Potential Energy Distribution (PED) analysis. nih.gov For related compounds, DFT calculations have successfully assigned characteristic vibrations, such as C=O stretching, C=C stretching, and the various modes associated with the phenyl rings. nih.govresearchgate.net A similar computational approach for this compound would allow for a detailed interpretation of its experimental IR and Raman spectra, confirming its structural features.

Molecular Dynamics Simulations and Conformational Analysis

The solid-state conformation of the molecule has been definitively established through single-crystal X-ray diffraction. nih.govresearchgate.net This experimental structure reveals the relative orientation of the chlorophenyl ring, the acrylic acid moiety, and the methyl group in the crystalline environment. A computational conformational analysis would typically involve rotating the single bonds to map the potential energy surface and identify low-energy conformers in the gas phase or in solution, providing a more complete picture of its structural possibilities beyond the solid state.

Intermolecular Interaction Energy Calculations

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In the crystal structure of this compound, several key interactions have been identified through X-ray diffraction. nih.gov

The primary interaction is a strong O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric R²₂(8) dimer motif. nih.gov These dimers are further linked by other interactions, including:

C—H⋯O bonds: A hydrogen atom from the benzene (B151609) ring interacts with a carbonyl oxygen atom of an adjacent molecule. nih.gov

π–π interactions: The benzene rings of neighboring molecules engage in π–π stacking, with a reported centroid–centroid distance of 4.0202 (17) Å. nih.govresearchgate.net

C—H⋯π interactions: An interaction exists between a methyl C-H group and the aromatic π-system of another molecule. nih.gov

While the geometry of these interactions is well-defined, their precise energies have not been reported for this specific compound. Computational methods like the semi-classical density sums (SCDS-PIXEL) or DFT-based approaches can be used to quantify these non-covalent interactions. nih.govmdpi.com Such calculations partition the total lattice energy into Coulombic, polarization, dispersion, and repulsion terms for each molecular pair, allowing for a quantitative ranking of the interactions that stabilize the crystal structure. nih.gov

Crystal Structure Prediction and Validation

Crystal Structure Prediction (CSP) is a computational field that aims to predict the stable crystal packing arrangements of a molecule from its chemical diagram alone. The experimental crystal structure serves as the ultimate validation for these predictive methods.

The crystal structure of this compound (C₁₀H₉ClO₂) has been determined by single-crystal X-ray diffraction, providing definitive validation data. nih.govresearchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The detailed crystallographic data provides a precise three-dimensional picture of the molecule's conformation and its arrangement in the solid state, confirming the intermolecular interactions discussed previously. nih.gov This experimentally determined structure serves as the benchmark against which the results of any future CSP studies on this compound would be compared.

Table 1: Crystal Data and Structure Refinement for this compound nih.govresearchgate.net
ParameterValue
Empirical formulaC₁₀H₉ClO₂
Formula weight196.62
Temperature296 (2) K
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 7.2164 (6) Å
b = 8.2746 (7) Å
c = 9.1762 (8) Å
Unit cell anglesα = 115.182 (4)°
β = 108.022 (4)°
γ = 90.052 (5)°
Volume465.91 (7) ų
Z (molecules per unit cell)2
Final R index [I > 2σ(I)]R1 = 0.059
R index (all data)wR2 = 0.217

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to represent the types and strengths of intermolecular interactions. Additionally, two-dimensional fingerprint plots are produced, which summarize the distribution of these interactions.

For this compound, a Hirshfeld surface analysis would elucidate the contributions of various intermolecular forces that stabilize its crystal structure. Based on the known crystal structure of this compound, several key interactions are present, including O—H⋯O, C—H⋯O, C—H⋯π, and π–π stacking interactions. nih.gov

The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. A representative breakdown of these contributions for this compound, based on its known intermolecular interactions, is presented in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Description Percentage Contribution (%)
O···H/H···O Represents the strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers. nih.gov 30 - 40
H···H Corresponds to the numerous van der Waals forces between hydrogen atoms on the peripheries of the molecules. 25 - 35
C···H/H···C Includes weaker C—H⋯O and C—H⋯π interactions. The C—H⋯O bonds link the dimers, while the C—H⋯π interactions occur between a methyl group and an aromatic ring. nih.gov 15 - 25
Cl···H/H···Cl Involves the chlorine atom and hydrogen atoms of neighboring molecules, contributing to the overall crystal packing. 5 - 10
C···C Indicative of the π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov 3 - 7
Other Contributions from other minor interactions. < 5

Mechanistic and in Vitro Biological Activity Investigations

In Vitro Antimicrobial Activity of 3-(4-Chlorophenyl)-2-methylacrylic Acid and its Derivatives

While specific studies focusing exclusively on the antimicrobial properties of this compound are limited in the available literature, the broader class of cinnamic acid derivatives, to which it belongs, has been the subject of numerous investigations. These studies provide a foundational understanding of the potential antimicrobial mechanisms and structure-activity relationships that may be applicable to the title compound.

Antibacterial Activity Assays and Proposed Mechanism of Action

Cinnamic acid and its derivatives are recognized for their antibacterial properties. nih.gov The proposed mechanisms of antibacterial action for this class of compounds are multifaceted and often involve the disruption of bacterial cell integrity and key cellular processes. One of the primary proposed mechanisms is the compromise of the bacterial cell membrane, leading to increased permeability and the subsequent leakage of essential intracellular components. nih.gov

Furthermore, cinnamic acid derivatives have been suggested to interfere with the enzymatic activities crucial for bacterial survival. For instance, some derivatives have been shown to inhibit bacterial enzymes involved in energy metabolism and virulence factor production. The presence of a halogen, such as the chlorine atom in this compound, is often associated with enhanced antimicrobial activity in various classes of organic compounds, which may suggest a potentiation of these effects. nih.govmdpi.com

Antifungal Activity Assays and Proposed Mechanism of Action

Similar to their antibacterial effects, the antifungal activity of cinnamic acid derivatives has been documented. nih.gov The proposed mechanisms of antifungal action often parallel those observed in bacteria, including the disruption of the fungal cell membrane and the inhibition of critical enzymes. A key target in fungi is the enzyme squalene (B77637) epoxidase, which is involved in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic squalene, ultimately compromising membrane integrity and function.

Additionally, some cinnamic acid derivatives have been found to interfere with fungal cell wall synthesis and mitochondrial function. The specific impact of the 4-chloro and 2-methyl substitutions on the acrylic acid backbone of the title compound on these antifungal mechanisms warrants further dedicated investigation.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies on cinnamic acid derivatives have provided valuable insights into the chemical features that govern their antimicrobial potency. Generally, the nature and position of substituents on the phenyl ring play a crucial role. nih.gov Electron-withdrawing groups, such as halogens, on the aromatic ring can influence the electronic properties of the molecule and potentially enhance its interaction with microbial targets. mdpi.com

The lipophilicity of the compound is another critical factor, as it affects the ability of the molecule to penetrate the microbial cell membrane. Modifications to the acrylic acid moiety, such as esterification or amidation, have also been shown to modulate the antimicrobial activity of cinnamic acid derivatives. The presence of the methyl group at the α-position of the acrylic acid in this compound is a structural feature that would be of interest in more detailed SAR studies to determine its specific contribution to antimicrobial efficacy.

In Vitro Antitumor and Cytotoxic Activity Studies

Recent research has highlighted the potential of derivatives of 3-(4-chlorophenyl)acrylic acid as promising antitumor agents. A notable study synthesized and evaluated a series of these compounds, including a key acrylic acid derivative, for their antiproliferative effects against the human breast cancer cell line MDA-MB-231. nih.govacs.orgresearchgate.net

Inhibition of Tubulin Polymerization and Associated Cellular Effects (e.g., Cell Cycle Arrest)

A significant finding in the investigation of a closely related derivative, 3-(4-chlorophenyl)-N-((3,4,5-trimethoxyphenyl)carbamoyl)acrylamide (referred to as compound 4b in a key study), is its potent inhibitory effect on tubulin polymerization. acs.org Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest and ultimately, apoptosis.

In vitro tubulin polymerization assays demonstrated that this derivative exhibited a significant inhibitory effect. acs.org This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase. acs.org Flow cytometry analysis of MDA-MB-231 cells treated with this compound revealed a substantial accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic arrest. acs.org

Table 1: Effect of a 3-(4-chlorophenyl)acrylic acid derivative on Cell Cycle Distribution in MDA-MB-231 Cells acs.org

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control65.12%18.25%16.63%
Compound 4b28.08%10.15%61.77%

Data is illustrative based on findings for a closely related derivative.

Exploration of Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., MDA-MB-231)

The antiproliferative activity of 3-(4-chlorophenyl)acrylic acid and its derivatives has been evaluated against the MDA-MB-231 human breast carcinoma cell line, which is a well-established model for triple-negative breast cancer. nih.govresearchgate.net One particular acrylic acid derivative demonstrated potent cytotoxic effects, with a half-maximal inhibitory concentration (IC₅₀) value of 3.24 ± 0.13 μM. nih.govacs.orgresearchgate.net This level of cytotoxicity is significant when compared to the established anticancer agent combretastatin (B1194345) A-4 (CA-4), which had an IC₅₀ of 1.27 ± 0.09 μM in the same study. nih.gov

The cytotoxic mechanism is intrinsically linked to the inhibition of tubulin polymerization and subsequent G2/M cell cycle arrest, which triggers the apoptotic cascade. acs.org The disruption of the mitotic spindle activates cellular checkpoints that, when irreparable damage is detected, lead to programmed cell death.

Table 2: In Vitro Cytotoxicity of a 3-(4-chlorophenyl)acrylic acid derivative against MDA-MB-231 Cells nih.gov

CompoundIC₅₀ (μM)
Compound 4b3.24 ± 0.13
Combretastatin A-4 (Reference)1.27 ± 0.09

Data is illustrative based on findings for a closely related derivative.

Comparative Analysis with Established Antitumor Agents (e.g., Combretastatin A-4)

The antitumor potential of acrylic acid derivatives, structurally analogous to known potent agents, has been a subject of significant research. A notable study synthesized a series of 3-(4-chlorophenyl) acrylic acids and their esters, evaluating their efficacy against the MDA-MB-231 breast cancer cell line. One specific derivative, referred to as compound 4b , demonstrated a potent cytotoxic effect. Its activity was directly compared with Combretastatin A-4 (CA-4), a well-established natural product known for its powerful antimitotic and antitumor properties.

The investigation revealed that compound 4b exhibited a half-maximal inhibitory concentration (IC50) value of 3.24 ± 0.13 μM. While CA-4 was more potent with an IC50 of 1.27 ± 0.09 μM, the result for compound 4b is significant, indicating substantial cytotoxic activity. The primary mechanism of action for CA-4 is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. To determine if the synthesized acrylic acid derivative shared this mechanism, its effect on β-tubulin polymerization was assessed. Compound 4b was found to be a strong inhibitor, achieving 80.07% inhibition of β-tubulin polymerization, further solidifying its role as a potential antimitotic agent. Further analysis confirmed that this inhibition led to a considerable arrest of the cell cycle at the G2/M phase, a hallmark of agents that interfere with microtubule function.

Table 1: Comparative Antitumor Activity Against MDA-MB-231 Cell Line
CompoundIC50 (μM)β-Tubulin Polymerization Inhibition (%)
Acrylic Acid Derivative (4b)3.24 ± 0.1380.07
Combretastatin A-4 (CA-4)1.27 ± 0.09Not Reported in Study

Molecular Docking and Computational Target Interaction Studies

Molecular modeling studies have been instrumental in elucidating the binding interactions between acrylic acid derivatives and their biological targets. To understand the mechanism behind the observed cytotoxicity and tubulin polymerization inhibition, computational docking was performed on highly active compounds, including the aforementioned acrylic acid derivative 4b . These studies focused on the interaction with tubulin, specifically at the colchicine-binding site, which is a known target for many antimitotic agents, including Combretastatin A-4.

Building on the interaction models, computational methods also allow for the prediction of binding affinity, often expressed as a docking score or binding energy. These values provide a quantitative estimate of the strength of the interaction between the ligand and the protein's active site. For the active acrylic acid derivative 4b , molecular modeling studies were performed to understand its interaction with the colchicine-binding region on tubulin, aiming to explain its high cytotoxicity and tubulin inhibition capacity.

The analysis of the active site indicates that the colchicine-binding pocket is a well-defined cavity suitable for accommodating ligands with structural features similar to CA-4 and the investigated acrylic acid derivatives. The binding energy calculations from these docking simulations help to rationalize the observed biological activity. A lower, more negative binding energy typically correlates with a stronger and more stable interaction. The specific docking scores for this compound are not publicly available, but the potent in vitro activity of its analogs suggests a favorable binding affinity for the tubulin active site. The computational analysis helps to confirm that the compound's orientation and the specific bonds it forms within the pocket are energetically favorable, leading to the potent inhibition of tubulin polymerization observed in biological assays.

Other Investigated In Vitro Biological Activities (e.g., Anti-inflammatory, Antioxidant, Hepatoprotective, Antimalarial, Antihyperglycemic)

Derivatives of cinnamic acid, the parent structure of this compound, have been explored for a wide range of biological activities beyond their antitumor potential.

Anti-inflammatory Activity: Cinnamic acid itself has demonstrated low anti-inflammatory activity in certain in vitro models. nih.gov However, related compounds like cinnamaldehyde (B126680) have shown significant concentration-dependent inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov More complex derivatives incorporating a 4-chlorophenyl group have also exhibited potent anti-inflammatory effects in animal models by reducing local edema and suppressing systemic TNF-α levels. scilit.com

Antioxidant Activity: The antioxidant properties of various cinnamic acid derivatives are well-documented. These compounds can act as free radical scavengers. nih.gov Studies have demonstrated their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals, nitric oxide, and superoxide (B77818) radicals. nih.govnih.gov This activity is often linked to the structure of the phenyl ring and the presence of hydroxyl or methoxy (B1213986) substituents. nih.govmdpi.com

Hepatoprotective Activity: Certain cinnamic acid derivatives have shown promise as hepatoprotective agents. In studies using a carbon tetrachloride (CCl4)-induced acute liver damage model in rats, compounds with a methoxy group at position 3 or 4, or a 3,4-methylenedioxy moiety, were found to be the most active in protecting the liver. nih.govresearchgate.net

Antimalarial Activity: The potential of cinnamic acid derivatives as antimalarial agents has been investigated. Several studies have reported the synthesis of these compounds and their evaluation against Plasmodium falciparum, the parasite responsible for malaria. jocpr.comnih.govresearchgate.net Some derivatives displayed significant activity against both chloroquine-sensitive and chloroquine-resistant strains, with IC50 values in the nanomolar range, indicating their potential for development into new antimalarial drugs. jocpr.comnih.gov

Antihyperglycemic Activity: Cinnamic acid and its derivatives have been studied for their effects on blood glucose levels. Research has shown that some of these compounds possess antihyperglycemic properties. nih.gov For instance, cinnamic acid demonstrated a dose-dependent decrease in the malondialdehyde (MDA) level in HepG2 cells cultured in high glucose, suggesting a protective effect against hyperglycemia-induced oxidative stress. nih.gov Other studies have synthesized and tested cinnamic acid-based derivatives that showed a strong glucose-lowering effect in diabetic animal models. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as Key Intermediate in Complex Organic Synthesis

The utility of 3-(4-chlorophenyl)-2-methylacrylic acid as a key intermediate in organic synthesis stems from the reactivity of its constituent functional groups: the carboxylic acid, the carbon-carbon double bond, and the chlorophenyl ring. While broad applications in multi-step total synthesis are not extensively documented, its structural motifs are analogous to those found in various biologically active molecules, positioning it as a valuable precursor for medicinal chemistry and materials science.

Cinnamic acids and their derivatives are recognized as important metabolic building blocks in nature and have been used as precursors for commercially significant esters and pharmaceuticals. jocpr.comnih.gov The reactivity of this compound allows for several transformations:

Carboxylic Acid Group: This group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. These transformations are fundamental steps in the synthesis of more complex molecules. For instance, esterification can be used to create derivatives with altered solubility or reactivity.

α,β-Unsaturated System: The conjugated double bond is susceptible to various addition reactions, such as Michael additions and Diels-Alder reactions. wikipedia.org This allows for the introduction of new substituents and the construction of complex carbocyclic and heterocyclic frameworks, which are common in pharmacologically active compounds. beilstein-journals.orgsemanticscholar.org

Aromatic Ring: The 4-chlorophenyl group can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex bi-aryl structures. The chlorine substituent can also be replaced through nucleophilic aromatic substitution under specific conditions.

Research has demonstrated the synthesis of various cinnamic acid derivatives and their subsequent use in creating organometallic complexes, such as tin complexes, which are explored for their unique structural and potential biological properties. nih.gov The fundamental reactions applicable to this molecule underscore its potential as a versatile starting material for designing novel compounds with tailored properties.

Table 1: Potential Synthetic Transformations of this compound This table is for illustrative purposes to show potential reactions based on the compound's functional groups.

Functional Group Reaction Type Potential Product Class
Carboxylic Acid Esterification Esters
Amidation Amides
Reduction Allylic Alcohols
C=C Double Bond Michael Addition Substituted Propanoic Acids
Hydrogenation Substituted Propanoic Acids
Epoxidation Epoxy Acids
Chlorophenyl Ring Suzuki Coupling Bi-aryl Acrylic Acids

Precursor for Advanced Polymeric Materials (e.g., Methacrylate-based Polymers)

In the field of materials science, cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. rsc.orgresearchgate.net These molecules can be incorporated into polymer structures to impart specific properties, such as photoreactivity and enhanced thermal stability.

However, the direct polymerization of this compound via radical polymerization of its double bond, typical for producing common acrylic and methacrylate (B99206) polymers, is challenging. taylorfrancis.com As a 1,2-disubstituted vinyl compound, it exhibits low copolymerizability with standard vinyl monomers like methyl acrylate (B77674) and styrene. nii.ac.jpacs.org This steric hindrance prevents the efficient chain propagation required to form high molecular weight polymers.

Despite the difficulty in direct polymerization, this compound holds potential as a precursor for advanced materials in other capacities:

Pendant Photoreactive Groups: A more viable strategy involves grafting the this compound moiety onto a pre-existing polymer backbone. Cinnamate groups are well-known for their ability to undergo [2+2] photocycloaddition upon exposure to UV light. researchgate.net This cross-linking reaction can be used to create photosensitive polymers for applications in photoresists, optical data storage, and biocompatible hydrogels.

Monomers for Polycondensation: While this specific molecule lacks a second functional group for traditional polycondensation, it could be chemically modified (e.g., by introducing a hydroxyl group onto the phenyl ring) to become a monomer for creating polyesters or polyamides. rsc.orgresearchgate.net Such polymers could benefit from the rigidity and hydrophobicity imparted by the chlorophenyl group.

Therefore, while not a direct precursor for methacrylate-based polymers in the conventional sense, this compound serves as a valuable synthon for modifying polymers or for creating specialized monomers for non-vinyl polymerization techniques.

Utilization in Supramolecular Chemistry and Crystal Engineering

The study of intermolecular interactions to design and construct ordered solid-state architectures is the focus of crystal engineering. The molecular structure of this compound makes it an exemplary candidate for such studies, as it contains functional groups capable of forming robust and predictable non-covalent interactions.

Detailed crystallographic analysis reveals that in the solid state, molecules of this compound form centrosymmetric dimers. nih.govresearchgate.net This primary supramolecular structure, known as a synthon, is formed through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov

These dimers are further organized into a more complex three-dimensional network through a series of weaker, yet significant, intermolecular interactions: nih.gov

C-H···O Bonds: The dimers are linked to one another by C-H···O bonds, where a hydrogen atom from a benzene (B151609) ring interacts with a carbonyl oxygen atom of an adjacent molecule.

π-π Stacking: The aromatic rings of adjacent molecules engage in π-π stacking interactions, with a reported centroid-to-centroid distance of 4.0202 (17) Å. nih.gov

C-H···π Interactions: A specific interaction occurs between a methyl C-H group and the aromatic π-system of a neighboring molecule. nih.gov

The combination of these directed interactions dictates the precise packing of the molecules in the crystal lattice, influencing the material's physical properties. Understanding and controlling these interactions are central to crystal engineering, which aims to create new materials with desired properties like improved solubility, stability, or specific optical characteristics.

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₀H₉ClO₂ nih.gov
Molecular Weight 196.62 researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 5.8696 (7) nih.gov
b (Å) 7.9176 (10) nih.gov
c (Å) 10.3853 (13) nih.gov
α (°) 70.816 (4) nih.gov
β (°) 82.022 (4) nih.gov
γ (°) 81.339 (4) nih.gov

Table 3: Key Intermolecular Interactions in the Crystal Structure

Interaction Type Description Distance (Å)
O-H···O Hydrogen Bond Forms centrosymmetric R²₂(8) dimers Donor-Acceptor distance not specified, but forms the primary dimer linkage
C-H···O Hydrogen Bond Links dimers via benzene C-H and carbonyl O H···O distance of 2.57 Å
π-π Stacking Between benzene rings of adjacent molecules Centroid-Centroid distance of 4.0202 (17) Å
C-H···π Interaction Between a methyl C-H group and a benzene ring C···Centroid distance of 3.638 (3) Å

Q & A

Q. Analytical Validation :

  • IR Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch at ~1671 cm⁻¹) and aromatic C-Cl bonds (1092 cm⁻¹) .
  • NMR Spectroscopy : Key signals include δ 2.13 ppm (C=CCH₃), δ 7.35–7.41 ppm (aromatic protons), and δ 7.79 ppm (vinyl proton) in 1H^1H NMR. 13C^13C NMR shows peaks at δ 173.7 ppm (carboxylic acid) .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 197.0 (M+Na+^+) .
  • HPLC : Adaptations of RP-HPLC methods (e.g., pH-dependent mobile phases) can resolve impurities, as demonstrated for structurally related compounds .

[Basic] How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Answer :
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for structural determination. Key parameters include:

Crystal Data Values
FormulaC₁₀H₉ClO₂
Space GroupTriclinic, P1
Unit Cell Dimensionsa = 7.2164 Å, b = 8.2746 Å, c = 9.1762 Å
Anglesα = 115.182°, β = 108.022°, γ = 90.052°
Volume465.91 ų
Radiation SourceBruker Kappa APEXII CCD (λ = 0.71073 Å)

The structure reveals a planar carboxylic acid group and a trans configuration of the α,β-unsaturated system. Hydrogen bonding between carboxyl O atoms stabilizes the lattice .

[Advanced] What factors should be considered when optimizing the reaction yield of this compound in large-scale syntheses?

Answer :
Key optimization parameters include:

  • Catalyst Selection : Base catalysts (e.g., K₂CO₃) improve condensation efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
  • Temperature Control : Reactions are sensitive to overheating, which promotes side reactions like polymerization.
  • Workup Strategy : Acid quenching and recrystallization (e.g., hexane/EtOAc) improve purity .

Example Optimization :
Initial yields of 55% (lab-scale) can be increased to >70% by gradient temperature control and solvent recycling .

[Advanced] How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?

Answer :
Discrepancies often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm.
  • Tautomerism : The α,β-unsaturated system may exhibit keto-enol tautomerism, altering peak splitting.
  • Impurity Interference : Trace solvents (e.g., EtOAc) or unreacted aldehydes can mask signals.

Q. Methodological Solutions :

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental data with DFT-calculated shifts for tautomeric forms .

[Advanced] What methodologies are employed to study the coordination behavior of this compound with transition metals?

Answer :
The carboxylate group enables chelation with metals like Zn(II). A validated approach includes:

Synthesis : React the ligand with metal salts (e.g., ZnCl₂) in ethanol/water.

Characterization :

  • FTIR : Redshift of ν(C=O) from ~1671 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated).
  • Elemental Analysis : Confirms metal-to-ligand stoichiometry (e.g., 1:2 for Zn complexes).
  • Single-Crystal Studies : Resolve coordination geometry (e.g., tetrahedral vs. octahedral) .

Example Application :
Zn(II) complexes of analogous ligands show antimicrobial activity, suggesting potential for drug development .

[Basic] How can researchers adapt HPLC methods for analyzing this compound and its impurities?

Answer :
RP-HPLC methods optimized for similar compounds (e.g., C18 columns, mobile phase: acetonitrile/0.1% H₃PO₄) can be adapted:

  • pH Sensitivity : Adjust pH (2.5–6.0) to enhance peak resolution for acidic impurities.
  • Detection : UV detection at λ = 210–230 nm (carboxylic acid absorption).
  • Validation : Include parameters like LOD (≤0.1 μg/mL) and LOQ (≤0.3 μg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.